molecular formula C10H12BrN3O B1488127 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide CAS No. 1798683-30-3

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide

Cat. No.: B1488127
CAS No.: 1798683-30-3
M. Wt: 270.13 g/mol
InChI Key: BBVJUVSYKRLHIV-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide typically involves the following steps:

  • Formation of 1,2,3-triazole Core:

  • Ethylation: The triazole core is then ethylated using ethyl iodide or ethyl bromide to introduce the ethyl group at the 1-position.

  • Phenol Introduction: The phenol group is introduced by reacting the ethylated triazole with phenol under suitable conditions.

  • Hydrobromide Formation: Finally, the hydrobromide salt is formed by treating the phenol derivative with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The triazole ring can be reduced to form aminotriazoles.

  • Substitution: The ethyl group or phenol group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like sodium hydroxide, ammonia, and halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Aminotriazoles and other reduced derivatives.

  • Substitution: Substituted triazoles and phenols.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its triazole core makes it a versatile intermediate for various chemical transformations.

Biology: Triazoles are known for their antimicrobial properties, and 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide has been studied for its potential use as an antimicrobial agent. It can inhibit the growth of bacteria, fungi, and other microorganisms.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, a UV stabilizer, and in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)phenol: Similar structure but lacks the ethyl group.

  • 4-(1-ethyl-1H-1,2,4-triazol-1-yl)phenol: Similar triazole ring but different position of the nitrogen atoms.

  • 4-(1-ethyl-1H-1,2,3-triazol-4-yl)benzene: Similar core structure but different functional group.

Uniqueness: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-(1-ethyltriazol-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.BrH/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8;/h3-7,14H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVJUVSYKRLHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
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